molecular formula C15H13N3O4S B2914607 3,4-dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 941937-81-1

3,4-dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2914607
CAS No.: 941937-81-1
M. Wt: 331.35
InChI Key: GTKDOPIJUCPIAS-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic heterocyclic compound of significant interest in advanced materials and medicinal chemistry research. This molecule is built on a 1,3,4-oxadiazole core, a privileged scaffold known for its electron-transport properties and diverse biological activities . The structure integrates a 3,4-dimethoxybenzamide moiety and a thiophene ring, creating a conjugate system with potential for applications in organic electronics and as a ligand for metal complexes . Researchers value this compound as a key intermediate for constructing more complex molecular architectures. Its core 1,3,4-oxadiazole ring is a common feature in compounds studied for their optical properties, including as potential photoactive materials . Furthermore, analogous 1,3,4-oxadiazole derivatives have demonstrated notable pharmacological potential in preclinical research, including antiproliferative effects, making this compound a valuable probe for developing new therapeutic agents . This product is supplied for laboratory research applications. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3,4-dimethoxy-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-20-10-6-5-9(8-11(10)21-2)13(19)16-15-18-17-14(22-15)12-4-3-7-23-12/h3-8H,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKDOPIJUCPIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process may include:

  • Esterification of 3,4-dimethoxybenzoic acid to form the corresponding acid chloride.

  • Reaction of the acid chloride with thionyl chloride to produce the benzoyl chloride intermediate.

  • Formation of the oxadiazole ring through cyclization with hydrazine and carbon disulfide.

  • Subsequent reaction with thiophen-2-ylamine to introduce the thiophene moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to reduce carbonyl groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols to replace functional groups on the benzamide core.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

  • Substitution: Amines, alcohols, and strong bases like sodium hydride (NaH)

Major Products Formed:

  • Oxidation: Carboxylic acids, aldehydes, or ketones

  • Reduction: Alcohols or amines

  • Substitution: Amides, esters, or ethers

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound include its use as a potential antimicrobial agent. Studies have shown that derivatives of thiophene and benzamide exhibit antimicrobial properties, making this compound a candidate for developing new antibiotics.

Medicine: In the medical field, 3,4-dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, making it a potential candidate for cancer therapy.

Industry: In industry, this compound is used in the development of organic electronic materials. Its ability to form conductive polymers makes it valuable in the production of electronic devices such as organic photovoltaic cells and sensors.

Mechanism of Action

The mechanism by which 3,4-dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors involved in cellular processes, leading to the inhibition of cell growth or microbial activity. The exact molecular pathways and targets are still under investigation, but research suggests that it may interfere with key signaling pathways in cancer cells and microbial organisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of 1,3,4-oxadiazole derivatives is highly dependent on substituent variations. Below is a comparison with key analogs:

Compound Substituents Biological Activity Key Findings Ref.
Target Compound :
3,4-Dimethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
Benzamide: 3,4-dimethoxy
Oxadiazole: Thiophen-2-yl
Hypothesized: Anticancer, enzyme inhibition Predicted enhanced binding due to electron-rich dimethoxy and thiophene groups.
Compound 22 :
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide
Benzamide: 3-methoxy
Oxadiazole: Dihydrobenzo[d][1,4]dioxin
Ca²⁺/calmodulin inhibition Moderate activity (IC₅₀ = 1.2 µM). Methoxy group improves solubility but reduces potency compared to trifluoromethyl analogs.
Compound 25 :
N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
Benzamide: Unsubstituted
Oxadiazole: Thiophen-2-yl
Antifungal (C. albicans) IC₅₀ = 8.7 µM; thiophene enhances π-π interactions with fungal targets.
LMM11 :
4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Benzamide: Sulfamoyl
Oxadiazole: Furan-2-yl
Antifungal (Trr1 inhibition) IC₅₀ = 5.3 µM; sulfamoyl group critical for binding thioredoxin reductase.
HSGN-238 :
N-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)benzamide
Benzamide: 4-Trifluoromethoxy
Oxadiazole: 5-Chlorothiophen-2-yl
Antibacterial (Neisseria gonorrhoeae) MIC = 0.5 µg/mL; chloro and trifluoromethoxy groups enhance membrane penetration.

Research Findings and Mechanistic Insights

Anticancer Potential

1,3,4-Oxadiazoles with dimethoxy or thiophene groups exhibit histone deacetylase (HDAC) inhibition. For example, 2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide (Figure 19 in ) inhibits HDAC-8 (IC₅₀ = 0.8 µM) and shows cytotoxicity against MCF-7 breast cancer cells . The target compound’s 3,4-dimethoxy groups may similarly interact with HDAC catalytic pockets.

Enzyme Inhibition

  • Derivative 6a : N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide inhibits human carbonic anhydrase II (hCA II) via hydrophobic interactions with Val-121 and Thr-199 (Ki = 12 nM) .

Antifungal Activity

Compounds with thiophene or furan substituents (e.g., LMM11 , Compound 25 ) disrupt fungal redox balance by inhibiting thioredoxin reductase . The target compound’s thiophene moiety may enhance this mechanism.

Q & A

Q. Key Intermediates :

  • 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine .
  • 3,4-Dimethoxybenzoyl chloride (synthesized via esterification of 3,4-dimethoxybenzoic acid followed by chlorination).

Methodological Note : Optimize reaction conditions (e.g., solvent, temperature) to improve yields. For example, using dry THF under inert atmosphere minimizes side reactions .

Basic: Which spectroscopic and chromatographic methods confirm the structure and purity of this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm substituents (e.g., thiophene protons at δ 6.8–7.5 ppm, methoxy groups at δ 3.8–4.0 ppm) .
    • IR : Validate carbonyl (C=O, ~1650–1700 cm⁻¹) and oxadiazole ring (C=N, ~1600 cm⁻¹) .
    • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) .
  • Chromatography :
    • HPLC : Purity >95% with retention time consistency (e.g., C18 column, acetonitrile/water gradient) .

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